2-Ethenylpyrazine-d3
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Overview
Description
2-Ethenylpyrazine-d3, also known as 2-Vinylpyrazine-d3, is a deuterated labeled compound. It is a stable isotope of 2-Ethenylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpyrazine-d3 involves the deuteration of 2-Ethenylpyrazine. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The vinyl group in this compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Ethenylpyrazine-d3 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation and distribution of pyrazine derivatives.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethenylpyrazine-d3 involves its incorporation into drug molecules as a stable isotope. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the drugs, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Ethenylpyrazine: The non-deuterated form of 2-Ethenylpyrazine-d3.
2-Ethyl-5-methylpyrazine: Another pyrazine derivative with different substituents.
2-Vinylpyrazine: A similar compound with a vinyl group but without deuterium labeling
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C6H6N2 |
---|---|
Molecular Weight |
109.14 g/mol |
IUPAC Name |
2-(1,2,2-trideuterioethenyl)pyrazine |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2/i1D2,2D |
InChI Key |
KANZWHBYRHQMKZ-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C1=NC=CN=C1)[2H] |
Canonical SMILES |
C=CC1=NC=CN=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.